molecular formula C7H7BN2O2S B8798788 (2-Amino-1,3-benzothiazol-5-yl)boronic acid CAS No. 590417-69-9

(2-Amino-1,3-benzothiazol-5-yl)boronic acid

Cat. No. B8798788
M. Wt: 194.02 g/mol
InChI Key: IVLSCLRCPUOHLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Amino-1,3-benzothiazol-5-yl)boronic acid is a useful research compound. Its molecular formula is C7H7BN2O2S and its molecular weight is 194.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Amino-1,3-benzothiazol-5-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Amino-1,3-benzothiazol-5-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

590417-69-9

Product Name

(2-Amino-1,3-benzothiazol-5-yl)boronic acid

Molecular Formula

C7H7BN2O2S

Molecular Weight

194.02 g/mol

IUPAC Name

(2-amino-1,3-benzothiazol-5-yl)boronic acid

InChI

InChI=1S/C7H7BN2O2S/c9-7-10-5-3-4(8(11)12)1-2-6(5)13-7/h1-3,11-12H,(H2,9,10)

InChI Key

IVLSCLRCPUOHLX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)SC(=N2)N)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of Intermediate 63 (459.1 mg) in anhydrous THF (30 ml) was added with N,N,N′,N′-tetramethylethylenediamine (1.51 ml, WAKO), cooled to −78° C. under argon atmosphere, then added dropwise with 1.62 M solution of t-butyllithium in pentane (7.06 ml) and stirred for 30 minutes. The reaction mixture was added dropwise with (iPrO)3B (2.77 ml), stirred for 30 minutes, then warmed to room temperature and further stirred for 1.5 hours. The reaction mixture was added with 0.5 M aqueous sulfuric acid (7.5 mL) and extracted with diethyl ether (50 ml×3). The organic layer was washed with saturated brine and dried, and then the solvent was evaporated under reduced pressure to obtain crude 2-amino-5-benzothiazoleboronic acid. According to the procedure described in the synthesis method of Compound of Example 001 (Preparation Method 4, Step d-1) with the modifications that the reaction was carried out for 12 hours, and the purification was performed by flash column chromatography (hexane:ethyl acetate=2:1), the above compound was reacted with Intermediate 3 (344 mg), 2 M aqueous sodium carbonate (4.5 ml) and (Ph3P)4Pd (179 mg) and treated to obtain the title compound (Compound No. 284, 76 mg).
Quantity
459.1 mg
Type
reactant
Reaction Step One
Quantity
1.51 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.06 mL
Type
solvent
Reaction Step Two
Quantity
2.77 mL
Type
reactant
Reaction Step Three
Quantity
7.5 mL
Type
reactant
Reaction Step Four

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